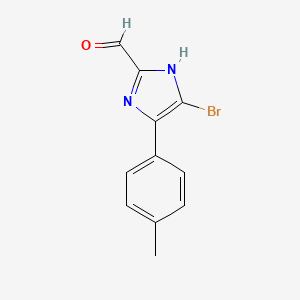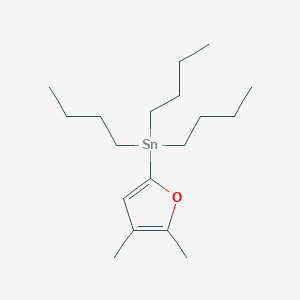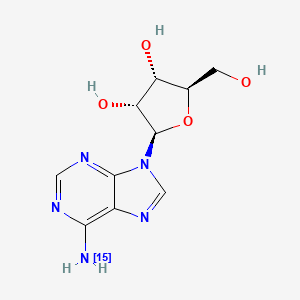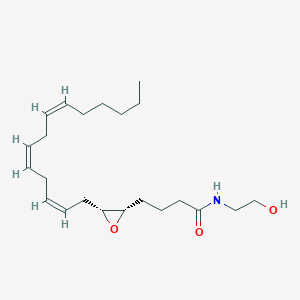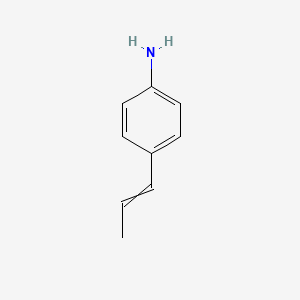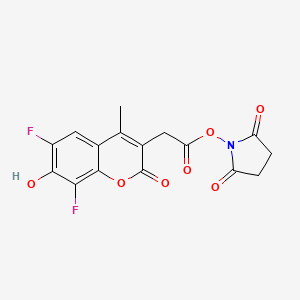
6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester is a fluorescent dye that exhibits bright blue fluorescence emission near 460 nm. It is commonly used in biochemical and molecular biology applications due to its ability to form stable, covalent amide bonds with primary amines. This compound is particularly useful in labeling proteins, antibodies, and other amine-containing molecules for various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester typically involves the reaction of 6,8-Difluoro-7-hydroxy-4-methylcoumarin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the product’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester primarily undergoes substitution reactions. It reacts specifically and efficiently with primary amines to form stable amide bonds. This reaction is typically carried out at pH 7-9 .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), primary amines.
Conditions: Room temperature, organic solvents like DMF, pH 7-9.
Major Products
The major product of the reaction between this compound and primary amines is a stable amide bond conjugate. This conjugate retains the fluorescent properties of the original compound, making it useful for various labeling applications .
Scientific Research Applications
6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester involves its ability to form covalent amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which reacts with the amine groups of proteins, antibodies, and other molecules. The resulting conjugates retain the fluorescent properties of the original compound, allowing for their detection and analysis in various applications .
Comparison with Similar Compounds
6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester is unique due to its strong fluorescence even at neutral pH and its ability to form stable amide bonds with primary amines. Similar compounds include:
- 7-hydroxycoumarin-3-carboxylic acid
- 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
- 7-amino-4-methylcoumarin
These compounds share similar fluorescent properties but differ in their specific applications and reactivity with various substrates .
Properties
Molecular Formula |
C16H11F2NO7 |
|---|---|
Molecular Weight |
367.26 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(6,8-difluoro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C16H11F2NO7/c1-6-7-4-9(17)14(23)13(18)15(7)25-16(24)8(6)5-12(22)26-19-10(20)2-3-11(19)21/h4,23H,2-3,5H2,1H3 |
InChI Key |
VTOZCHLUHBJLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)F)O)F)CC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


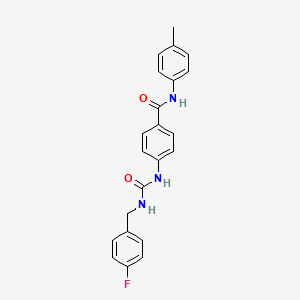
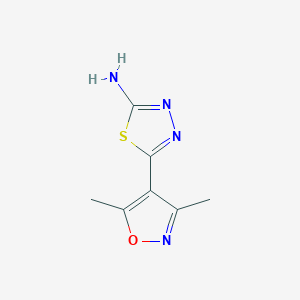
![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)
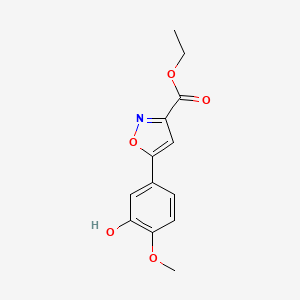
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)
